2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4S/c16-15(17,18)11-2-1-3-12-13(11)20-14(23-12)22-7-10(8-22)6-21-5-4-19-9-21/h1-5,9-10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPMMKMGQSMORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways. For instance, studies have shown that similar compounds can effectively inhibit the growth of both bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential
The anticancer activity of imidazole and benzothiazole derivatives has been extensively studied. In vitro assays demonstrate that compounds like this one can inhibit the proliferation of various cancer cell lines while exhibiting low cytotoxicity towards normal cells. The mechanisms may include enzyme inhibition and receptor interaction, affecting cellular signaling pathways related to apoptosis and cell cycle regulation.
Enzyme Inhibition
The imidazole moiety within the compound allows for interaction with metal ions and active sites of enzymes, potentially inhibiting their activity. This characteristic makes it a valuable scaffold for designing enzyme inhibitors in therapeutic applications .
Fluorescent Probes
Due to its unique structural properties, this compound can be utilized as a fluorescent probe in biological imaging. The incorporation of a trifluoromethyl group enhances the photophysical properties, making it suitable for applications in cellular imaging and tracking biological processes in real-time.
Polymer Chemistry
The compound may also find applications in polymer chemistry as a building block for synthesizing advanced materials. Its ability to form stable complexes with various substrates can lead to the development of novel polymeric materials with tailored properties for specific applications such as drug delivery systems or smart materials .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various benzothiazole derivatives against resistant strains of bacteria. The results indicated that compounds similar to 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole exhibited significant antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) strains .
Case Study 2: Cancer Cell Proliferation Inhibition
In another study featured in Cancer Letters, researchers investigated the effects of imidazole-containing benzothiazole compounds on human cancer cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation through apoptosis induction, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features:
Key Observations :
- Trifluoromethyl (CF₃) : Enhances metabolic stability and electron deficiency, influencing reactivity (e.g., cycloadditions in ).
- Sulfonyl vs. Imidazole : Sulfonyl groups (e.g., in ) confer anticancer activity, while imidazole-azetidine may modulate CNS or antimicrobial effects based on related compounds .
Physicochemical Properties
- Planarity and Crystal Packing : The trifluoromethylphenyl-thiazole analog () exhibits near-planar geometry with weak C–H···N interactions, suggesting moderate solubility.
- Electron Effects : The CF₃ group increases electrophilicity, as seen in the reactivity of 2-(trifluoromethyl)-benzothiazole toward nickel-catalyzed transformations .
Preparation Methods
Cyclization of 4-Trifluoromethylaniline
4-Trifluoromethylaniline is treated with thiourea and bromine in ethanol under reflux to form the benzothiazole ring. This method, adapted from classical benzothiazole syntheses, yields 2-amino-4-(trifluoromethyl)-1,3-benzothiazole (1 ) in ~75% yield.
Reaction Conditions
-
Reagents : 4-Trifluoromethylaniline (1 eq), thiourea (1.2 eq), bromine (1.1 eq)
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
-
Time : 6 hours
Characterization
-
LC-MS : m/z 235.1 [M+H]+
-
1H NMR (DMSO-d6): δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 5.21 (s, 2H, NH2).
Functionalization of the Benzothiazole Core
Conversion to 2-Chloro-4-(trifluoromethyl)-1,3-benzothiazole (2)
The 2-amino group of 1 is replaced with a chlorine atom to enable nucleophilic substitution with azetidine. This is achieved via diazotization followed by treatment with copper(I) chloride:
Reaction Conditions
-
Reagents : 1 (1 eq), NaNO2 (1.5 eq), HCl (conc.), CuCl (0.1 eq)
-
Solvent : H2O/HCl mixture
-
Temperature : 0–5°C (diazotization), 60°C (chlorination)
-
Time : 2 hours
Characterization
-
Yield : 82%
-
1H NMR (CDCl3): δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 7.68 (d, J = 8.4 Hz, 1H, Ar-H).
Synthesis of 3-[(1H-Imidazol-1-yl)methyl]azetidine (3)
Azetidine Ring Formation
Azetidine derivatives are synthesized via cyclization of 1,3-dibromopropane with benzylamine, followed by deprotection:
Reaction Conditions
-
Reagents : 1,3-Dibromopropane (1 eq), benzylamine (1 eq), K2CO3 (2 eq)
-
Solvent : Acetonitrile
-
Temperature : 60°C
-
Time : 12 hours
Intermediate : N-Benzylazetidine (3a ) is obtained in 68% yield.
Deprotection of Benzyl Group
Catalytic hydrogenation removes the benzyl protecting group:
Reaction Conditions
-
Reagents : 3b (1 eq), Pd/C (10 wt%), H2 (40 psi)
-
Solvent : Methanol
-
Temperature : 25°C
-
Time : 24 hours
Characterization of 3
-
Yield : 89%
-
1H NMR (CDCl3): δ 7.52 (s, 1H, Im-H), 7.12 (s, 1H, Im-H), 4.21 (s, 2H, CH2Im), 3.65–3.58 (m, 4H, azetidine-H).
Coupling of Benzothiazole and Azetidine Moieties
Nucleophilic Aromatic Substitution
The chloride in 2 is displaced by the azetidine’s nitrogen atom under basic conditions:
Reaction Conditions
-
Reagents : 2 (1 eq), 3 (1.2 eq), Cs2CO3 (2 eq)
-
Solvent : DMF
-
Temperature : 100°C
-
Time : 12 hours
Characterization of Final Product
-
Yield : 65%
-
LC-MS : m/z 381.2 [M+H]+
-
1H NMR (DMSO-d6): δ 8.05 (d, J = 8.4 Hz, 1H, Ar-H), 7.92 (s, 1H, Ar-H), 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.55 (s, 1H, Im-H), 7.10 (s, 1H, Im-H), 4.32 (s, 2H, CH2Im), 3.85–3.70 (m, 4H, azetidine-H).
Optimization and Alternative Routes
Use of 1,1′-Carbonyldiimidazole (CDI) for Activation
An alternative route involves activating 1 with CDI to form an imidazolide intermediate, which reacts with 3 under milder conditions:
Reaction Conditions
-
Reagents : 1 (1 eq), CDI (1.2 eq), 3 (1.5 eq)
-
Solvent : THF
-
Temperature : 25°C
-
Time : 6 hours
Yield : 58% (lower efficiency compared to SNAr).
Comparative Analysis of Synthetic Methods
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | 65% | Cs2CO3, DMF, 100°C | High efficiency, one-step coupling |
| CDI-Mediated Coupling | 58% | CDI, THF, 25°C | Mild conditions, avoids high temperatures |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling strategies. Key steps include:
- Core benzothiazole formation : Condensation of substituted anilines with thiourea or thioamides under acidic conditions to form the benzothiazole backbone .
- Azetidine functionalization : Introduction of the azetidine moiety via alkylation or Mitsunobu reactions, often using tert-butyl or Boc-protected intermediates .
- Imidazole conjugation : Coupling of the azetidine-methyl group with 1H-imidazole using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
- Trifluoromethyl incorporation : Early-stage introduction via electrophilic aromatic substitution (e.g., using CF₃I or Umemoto’s reagent) or late-stage functionalization with trifluoromethylating agents like Togni’s reagent .
Validation : Purity is confirmed via HPLC, NMR (¹H/¹³C), and elemental analysis .
Advanced: How can reaction yields be optimized for the trifluoromethyl-substituted benzothiazole intermediate?
Answer:
Yield optimization requires careful control of:
- Reagent stoichiometry : Excess trifluoromethylating agents (e.g., 1.5–2.0 equivalents) to account for volatility and side reactions .
- Temperature : Reactions are often conducted at −20°C to 0°C to minimize decomposition of reactive intermediates .
- Catalyst selection : Copper(I) iodide or palladium catalysts enhance regioselectivity in cross-coupling steps .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane reduces byproduct formation in azetidine coupling .
Troubleshooting : Low yields may arise from moisture sensitivity; rigorous drying of solvents and reagents is critical .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identifies protons and carbons in the benzothiazole, azetidine, and imidazole moieties. Key signals include:
- IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch in benzothiazole) and ~3100 cm⁻¹ (imidazole C-H stretch) .
- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with accurate mass matching the theoretical value (±3 ppm) .
Advanced: How does the presence of the trifluoromethyl group influence the compound’s electronic properties and binding affinity?
Answer:
The CF₃ group:
- Electron-withdrawing effect : Increases electrophilicity of the benzothiazole ring, enhancing interactions with electron-rich biological targets (e.g., enzyme active sites) .
- Hydrophobic interactions : The fluorine atoms improve membrane permeability and binding to hydrophobic pockets in proteins .
- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vitro .
Experimental validation : - Docking studies : Molecular dynamics simulations show stronger binding to kinase targets (e.g., EGFR) compared to non-fluorinated analogs .
- SAR analysis : Trifluoromethyl substitution increases IC₅₀ values by 3–5-fold in enzyme inhibition assays .
Basic: What are the primary biological targets or pathways investigated for this compound?
Answer:
The compound is explored for:
- Anticancer activity : Inhibition of tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) .
- Anti-inflammatory action : Modulation of NF-κB and COX-2 pathways in macrophage models .
Assay protocols : - In vitro kinase assays : Use recombinant enzymes and ADP-Glo™ kits to measure inhibition .
- MIC testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- ADMET prediction : Tools like SwissADME or ADMET Predictor estimate bioavailability, logP, and CYP450 interactions. The compound’s logP ~2.5 suggests moderate blood-brain barrier penetration .
- QSAR modeling : Correlates substituent effects (e.g., azetidine ring size, imidazole position) with activity. Larger azetidine rings (e.g., 4-membered vs. 5-membered) reduce metabolic clearance .
- Free energy perturbation (FEP) : Identifies residues critical for target binding; replacing methyl with ethyl groups in the azetidine improves binding ΔG by ~1.2 kcal/mol .
Basic: What are the stability considerations for storing and handling this compound?
Answer:
- Storage : Protect from light and moisture; store at −20°C in amber vials under argon .
- Degradation pathways : Hydrolysis of the azetidine ring under acidic conditions (pH < 4) or nucleophilic attack on the benzothiazole sulfur at high temperatures (>60°C) .
- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for moisture-sensitive reactions .
Advanced: What strategies resolve contradictions in biological activity data across different assay systems?
Answer:
- Assay standardization : Replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .
- Crystallography : Solve co-crystal structures with target proteins to confirm binding modes and rationalize discrepancies (e.g., SHELX refinement ).
Basic: How is the purity of this compound validated in academic research settings?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity ≥95% required for biological testing .
- Elemental analysis : Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values .
- TLC : Single spot development using silica gel plates and ethyl acetate/hexane (1:1) as mobile phase .
Advanced: What role does the imidazole-azetidine moiety play in enhancing target selectivity?
Answer:
- Conformational rigidity : The azetidine’s small ring size restricts rotational freedom, pre-organizing the imidazole for optimal H-bonding with Asp831 in EGFR .
- Basic nitrogen in imidazole : Participates in salt bridge formation with Glu738 in kinase targets, reducing off-target effects on non-kinase enzymes .
- Steric effects : Methyl substitution on azetidine avoids clashes with bulky residues (e.g., Leu844 in VEGFR), improving selectivity over related kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
